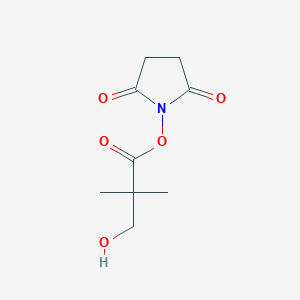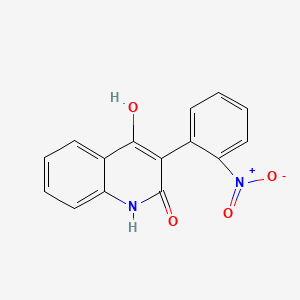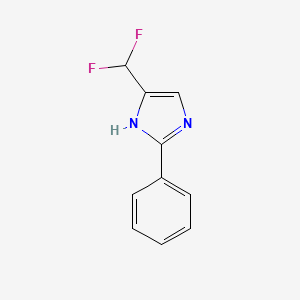
5-(Difluoromethyl)-2-phenylimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(Difluorométhyl)-2-phénylimidazole est un composé chimique qui présente un groupe difluorométhyle lié à un cycle imidazole, qui est lui-même substitué par un groupe phényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Une méthode courante est la difluorométhylation de dérivés d'imidazole à l'aide d'agents difluorométhylant tels que TMSCF2H (triméthylsilyl difluorométhyle) dans des conditions réactionnelles spécifiques . La réaction nécessite souvent la présence d'une base et d'un catalyseur pour faciliter le transfert du groupe difluorométhyle.
Méthodes de production industrielle
La production industrielle du 5-(Difluorométhyl)-2-phénylimidazole peut impliquer des procédés de difluorométhylation à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. L'utilisation de réacteurs à flux continu et de techniques de purification avancées peut améliorer l'efficacité et la capacité de production du procédé .
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(Difluorométhyl)-2-phénylimidazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels liés au cycle imidazole.
Substitution : Le groupe difluorométhyle peut être substitué par d'autres groupes fonctionnels à l'aide de réactifs et de conditions appropriés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants (par exemple, le peroxyde d'hydrogène), des agents réducteurs (par exemple, le borohydrure de sodium) et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles, telles que la température, le solvant et le catalyseur, sont optimisées en fonction de la transformation désirée .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type de réaction et des conditions spécifiques. Par exemple, l'oxydation peut produire des dérivés d'imidazole difluorométhylés avec des groupes fonctionnels supplémentaires contenant de l'oxygène .
4. Applications de recherche scientifique
Le 5-(Difluorométhyl)-2-phénylimidazole possède plusieurs applications de recherche scientifique :
5. Mécanisme d'action
Le mécanisme d'action du 5-(Difluorométhyl)-2-phénylimidazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe difluorométhyle peut améliorer l'affinité de liaison du composé à certaines enzymes et certains récepteurs, conduisant à une modulation de leur activité. Cette interaction peut entraîner divers effets biologiques, tels que l'inhibition de l'activité enzymatique ou la modification des voies de signalisation cellulaire .
Applications De Recherche Scientifique
5-(Difluoromethyl)-2-phenylimidazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(Difluoromethyl)-2-phenylimidazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires au 5-(Difluorométhyl)-2-phénylimidazole comprennent d'autres dérivés d'imidazole difluorométhylés et des hétérocycles fluorés tels que :
Unicité
L'unicité du 5-(Difluorométhyl)-2-phénylimidazole réside dans son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence à la fois du groupe difluorométhyle et du groupe phényle sur le cycle imidazole peut améliorer sa stabilité, sa lipophilie et son affinité de liaison aux cibles moléculaires, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Formule moléculaire |
C10H8F2N2 |
|---|---|
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
5-(difluoromethyl)-2-phenyl-1H-imidazole |
InChI |
InChI=1S/C10H8F2N2/c11-9(12)8-6-13-10(14-8)7-4-2-1-3-5-7/h1-6,9H,(H,13,14) |
Clé InChI |
OUSDJHIRZJODOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=C(N2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(4-Methoxyphenyl)ethenyl]phenol](/img/structure/B11716547.png)

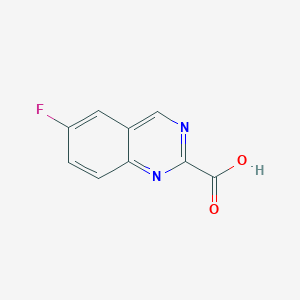
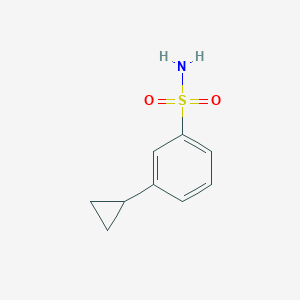
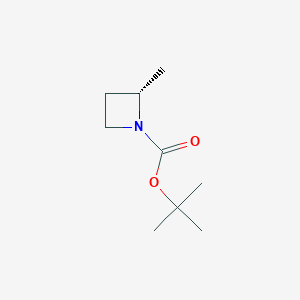
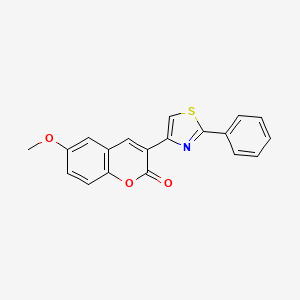
![1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid](/img/structure/B11716579.png)
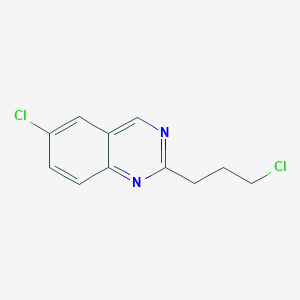
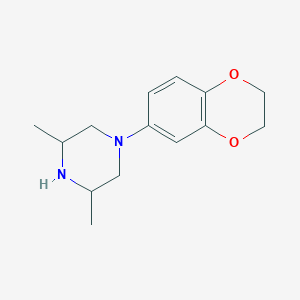
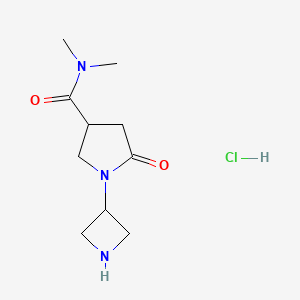
![6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine](/img/structure/B11716609.png)
